molecular formula C15H21N3O4S B2489162 4-ethyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide CAS No. 2034404-59-4

4-ethyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2489162
CAS No.: 2034404-59-4
M. Wt: 339.41
InChI Key: LNNLEHLGHRAKBK-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C15H21N3O4S and its molecular weight is 339.41. The purity is usually 95%.
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Biological Activity

4-ethyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide, identified by its CAS number 2034491-74-0, is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H27N3O4SC_{19}H_{27}N_{3}O_{4}S with a molecular weight of 393.5 g/mol. The structure includes a piperazine ring, which is known for various biological activities, and a thiophene moiety that contributes to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar piperazine structures have shown significant antiproliferative effects in various cancer cell lines. In one study, a related compound was observed to induce apoptosis in MDA-MB-231 breast cancer cells through mitochondrial pathways, leading to increased superoxide production and decreased glutathione levels .

Antiviral Activity

Compounds containing thiophene rings have been investigated for their antiviral properties. A study on non-nucleoside inhibitors of dengue viral polymerase demonstrated that thiophene derivatives exhibited submicromolar activity against multiple dengue virus serotypes . This suggests that the thiophene component in this compound could also confer antiviral properties.

The synthesis of this compound follows established methods for creating dioxopiperazine derivatives. The reaction typically involves the coupling of a thiophene-substituted amine with a dioxopiperazine precursor .

The proposed mechanism of action for compounds in this class often involves the modulation of cellular signaling pathways associated with cancer cell proliferation and apoptosis. For example, the activation of specific kinases or transcription factors can lead to enhanced apoptotic signaling in cancer cells .

Study 1: Antiproliferative Effects

In a controlled experiment involving MDA-MB-231 cells treated with a derivative of the compound under investigation, significant reductions in cell viability were recorded. The treatment led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for inducing cell death.

Treatment ConcentrationCell Viability (%)ROS Levels (µM)
Control1000
Low Concentration755
High Concentration3015

Study 2: Antiviral Efficacy

A series of thiophene derivatives were tested against dengue virus serotypes. The most potent compounds displayed IC50 values in the low nanomolar range, indicating strong antiviral activity.

Compound IDDengue Virus SerotypeIC50 (nM)
Compound ADENV-150
Compound BDENV-240
Compound CDENV-330
Compound DDENV-420

Properties

IUPAC Name

4-ethyl-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-3-17-8-9-18(14(21)13(17)20)15(22)16-7-6-11-4-5-12(23-11)10(2)19/h4-5,10,19H,3,6-9H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNLEHLGHRAKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCCC2=CC=C(S2)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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